4-Methoxy-3-pyrrolin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-8-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKQBYYDTLOLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341673 | |

| Record name | 4-Methoxy-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69778-83-2 | |

| Record name | 4-Methoxy-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,5-dihydro-1H-pyrrol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-pyrrolin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Methoxy-3-pyrrolin-2-one, a heterocyclic compound of interest in medicinal chemistry and natural product synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to brown solid or white to cream crystals/powder | [1] |

| Melting Point | 128.0 - 135.0 °C | [2] |

| Boiling Point (Predicted) | 349.6 ± 42.0 °C | [1] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₅H₇NO₂ | [4] |

| Molecular Weight | 113.11 g/mol | [4] |

| CAS Number | 69778-83-2 | [4] |

| IUPAC Name | 4-methoxy-1,5-dihydro-2H-pyrrol-2-one | [3] |

| InChI | InChI=1S/C5H7NO2/c1-8-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | [4] |

| InChIKey | TXKQBYYDTLOLHA-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC(=O)NC1 | [2] |

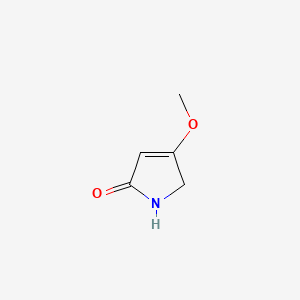

Chemical Structure

The structure of this compound consists of a five-membered lactam ring (pyrrolin-2-one) with a methoxy group at the 4-position.

Caption: 2D Chemical Structure of this compound.

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.

Table 3: Predicted Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), the methylene protons (-CH₂-), and the vinyl proton (=CH-). |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the enol ether carbons (C=C-O), the methylene carbon (-CH₂-), and the methoxy carbon (-OCH₃). |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (amide), C=C stretching, and C-O stretching. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight, and characteristic fragmentation patterns. |

Note: Actual spectral data can be obtained from various chemical suppliers and databases.

Experimental Protocols

Caption: Retrosynthetic analysis for this compound.

Representative Synthetic Protocol:

A common method for the synthesis of substituted 3-pyrrolin-2-ones involves the cyclization of α,β-unsaturated γ-amino acids or their derivatives. A potential, though not experimentally verified for this specific compound, protocol could involve the following steps:

-

Synthesis of a suitable β-ketoester: This would serve as a key precursor.

-

Amination: Introduction of a nitrogen-containing group to form an enamine or a related intermediate.

-

Cyclization: An intramolecular condensation reaction to form the pyrrolinone ring.

-

Functional group modification: Introduction of the methoxy group at the 4-position, potentially via an enolate intermediate.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Note: This is a generalized protocol and would require optimization and experimental validation for the synthesis of this compound.

Biological Activity and Research Workflow

The this compound moiety is a known pharmacophore, notably present in the antibiotic althiomycin, which exhibits broad-spectrum antibacterial activity.[5] This suggests that this compound itself or its derivatives could possess interesting biological activities.

As specific signaling pathways for this compound are not yet elucidated, a logical workflow for investigating its biological potential is proposed below. This workflow is designed to guide researchers in the systematic evaluation of this and other novel chemical entities.

Caption: Proposed workflow for investigating the biological activity of this compound.

This systematic approach, starting from broad screening and moving towards specific target identification and in vivo validation, is essential for the successful development of new therapeutic agents.

Safety Information

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. dtb.bmj.com [dtb.bmj.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methoxy-3-pyrrolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-pyrrolin-2-one, with the IUPAC name 4-methoxy-1,5-dihydro-2H-pyrrol-2-one , is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and drug development. This molecule constitutes a core structural motif in several bioactive natural products, most notably the antibiotic althiomycin. Its intrinsic chemical properties and biological activity as a key pharmacophore make it a valuable subject of study for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound, with a focus on its role as an antibacterial agent. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development efforts.

Nomenclature and Chemical Properties

This compound is a five-membered lactam ring with a methoxy substituent at the 4-position and a double bond between carbons 3 and 4.

| Property | Value |

| IUPAC Name | 4-methoxy-1,5-dihydro-2H-pyrrol-2-one[1] |

| Alternate IUPAC Name | 4-methoxy-2,5-dihydro-1H-pyrrol-2-one |

| CAS Number | 69778-83-2 |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128-135 °C |

Synthesis of this compound

While various methods exist for the synthesis of substituted pyrrolin-2-ones, a specific and detailed protocol for this compound can be adapted from the total synthesis of althiomycin. The synthesis generally involves the construction of the γ-lactam ring followed by the introduction of the methoxy group.

General Synthetic Approach

A plausible synthetic route, derived from methodologies used in the total synthesis of related natural products, is outlined below. This multi-step synthesis starts from readily available precursors and involves key steps such as condensation, cyclization, and methylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established organic synthesis principles for analogous structures. Researchers should optimize conditions based on laboratory-specific reagents and equipment.

Step 1: Synthesis of a β-keto ester precursor. A suitable N-protected glycine ester is condensed with a malonic acid half-ester derivative in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield a β-keto ester.

Step 2: Dieckmann Condensation for Pyrrolidinone Ring Formation. The β-keto ester undergoes an intramolecular Dieckmann condensation using a strong base like sodium ethoxide or sodium hydride to form the 4-hydroxy-pyrrolin-2-one ring system.

Step 3: O-Methylation. The resulting 4-hydroxy-pyrrolin-2-one is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or silver oxide to yield this compound.

Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to obtain a pure solid.

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Biological Significance and Mechanism of Action

The this compound moiety is a crucial pharmacophore responsible for the antibacterial activity of the natural product althiomycin.[2] Althiomycin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3]

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for the isolated this compound are not extensively reported, the activity of althiomycin provides a strong indication of its potential.

| Organism | Althiomycin MIC (µg/mL) |

| Staphylococcus aureus | 25[4] |

| Streptococcus pyogenes | 3.1[4] |

| Escherichia coli | 1-10[4] |

It is hypothesized that the this compound fragment plays a key role in the binding of althiomycin to its molecular target.

Mechanism of Action: Inhibition of Protein Synthesis

Althiomycin exerts its antibacterial effect by inhibiting protein synthesis in bacterial cells.[3] Specifically, it targets the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The PTC is responsible for catalyzing the formation of peptide bonds during translation.

The binding of althiomycin to the PTC physically obstructs the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond and halting protein elongation. The this compound moiety is believed to be critical for this interaction, likely forming key hydrogen bonds or other non-covalent interactions with the ribosomal RNA or associated proteins within the PTC.

Applications in Drug Development

The potent antibacterial activity and defined mechanism of action of the this compound scaffold make it an attractive starting point for the development of new antibiotics.

Lead Compound for Novel Antibiotics

The challenges of total synthesis of complex natural products like althiomycin highlight the importance of its simpler, active fragments.[2] this compound can serve as a lead compound for the design and synthesis of new derivatives with improved pharmacological properties, such as:

-

Enhanced potency and spectrum of activity.

-

Improved pharmacokinetic and pharmacodynamic profiles.

-

Reduced toxicity.

-

Ability to overcome existing antibiotic resistance mechanisms.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure can provide valuable insights into the structure-activity relationships governing its interaction with the bacterial ribosome. Key modifications could include:

-

Variation of the substituent at the 4-position (e.g., different alkoxy groups, alkyl groups, or halogens).

-

Substitution on the nitrogen atom of the lactam ring.

-

Introduction of substituents at other positions on the pyrrolinone ring.

Conclusion

This compound is a fundamentally important heterocyclic compound with proven biological activity as a key component of the antibiotic althiomycin. Its ability to inhibit bacterial protein synthesis by targeting the peptidyl transferase center makes it a compelling scaffold for the development of new antibacterial agents. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological significance to serve as a valuable resource for researchers in the ongoing quest for novel therapeutics to combat infectious diseases. Further investigation into the synthesis of novel derivatives and a more detailed elucidation of its molecular interactions will undoubtedly pave the way for the development of the next generation of antibiotics.

References

4-Methoxy-3-pyrrolin-2-one CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 69778-83-2 Molecular Formula: C₅H₇NO₂

This document provides a comprehensive overview of 4-Methoxy-3-pyrrolin-2-one, a heterocyclic compound of interest in medicinal chemistry and natural product synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| IUPAC Name | 4-methoxy-1,5-dihydro-2H-pyrrol-2-one |

| Molecular Weight | 113.116 g/mol |

| Physical Form | Solid |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Synthesis and Experimental Protocols

One common approach involves multicomponent reactions. For instance, a general procedure for the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones involves the reaction of an aromatic aldehyde, an amine, and sodium diethyl oxalacetate in the presence of citric acid and absolute ethanol. The mixture is stirred at room temperature under an argon atmosphere.[1] This method, through the appropriate selection of starting materials, could potentially be adapted for the synthesis of this compound.

The mechanism for such a three-component reaction is proposed to proceed through an acid-catalyzed condensation of the aromatic aldehyde and amine to form an imine, which is then protonated. Concurrently, sodium diethyl oxalacetate forms an enol derivative in the acidic environment. These intermediates then react to form the pyrrolinone ring structure.[1]

Another synthetic approach to functionalized 3-pyrrolin-2-ones involves the reaction of N,N-dimethylated aromatic α-amino acids with oxalyl chloride, followed by solvolysis with methanol. This method yields 4-aryl-3-chloro-5-methoxy-1-methyl-3-pyrrolin-2-ones and demonstrates the feasibility of introducing a methoxy group at the 5-position.[2]

For the specific synthesis of 4-alkoxy-2,2'-bipyrroles, a diversity-oriented strategy starting from 4-hydroxyproline has been reported, indicating a potential pathway for the introduction of an alkoxy group at the 4-position of a pyrrole-related structure.

Biological Significance and Potential Signaling Pathways

The this compound moiety is a crucial component of several bioactive natural products, most notably the antibiotic althiomycin.[3] Althiomycin exhibits broad-spectrum antibacterial activity, and the this compound fragment is considered a key pharmacophore responsible for this biological activity.[3] This suggests that this compound itself, or its derivatives, may possess antibacterial properties.

While specific signaling pathways directly modulated by this compound have not been elucidated in the available literature, its presence in a potent antibiotic like althiomycin points towards a mechanism of action that likely involves the disruption of essential bacterial processes. The antibacterial action of althiomycin is known to be through the inhibition of protein synthesis in prokaryotes. Therefore, it is plausible that this compound contributes to this inhibition.

Further research is required to determine the precise molecular targets and signaling pathways affected by this compound. Given the general role of pyrrolinone derivatives in various biological activities, including antimicrobial and anti-inflammatory actions, potential areas of investigation could include pathways related to bacterial cell wall synthesis, protein synthesis, or inflammatory responses in mammalian cells.

Experimental Workflow for Synthesis

The following diagram illustrates a generalized experimental workflow for the synthesis of substituted 3-pyrrolin-2-ones based on a multicomponent reaction strategy.

Caption: A generalized workflow for the synthesis of 3-pyrrolin-2-one derivatives.

Potential Logical Relationship in Biological Activity

The following diagram illustrates the logical relationship between this compound and its potential biological activity, based on its presence in the antibiotic althiomycin.

Caption: Postulated link between the compound and its antibacterial effect.

References

In-Depth Technical Guide to the Spectroscopic Profile of 4-Methoxy-3-pyrrolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-3-pyrrolin-2-one, a heterocyclic compound of interest in medicinal chemistry and natural product synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. Furthermore, this guide illustrates the significance of the this compound moiety as a key pharmacophore and outlines a general synthetic approach.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.00 | br s | 1H | N-H |

| 4.88 | s | 1H | C(3)-H |

| 3.89 | s | 2H | C(5)-H₂ |

| 3.65 | s | 3H | O-CH₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C(2)=O |

| 171.1 | C(4)-O |

| 90.0 | C(3) |

| 56.5 | O-CH₃ |

| 51.5 | C(5) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 | Strong, Broad | N-H Stretch |

| 1700 | Strong | C=O Stretch (Amide) |

| 1650 | Strong | C=C Stretch |

| 1250 | Strong | C-O Stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) observed for this compound are listed below.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 113 | 100 | [M]⁺ (Molecular Ion) |

| 82 | 80 | [M - OCH₃]⁺ |

| 54 | 60 | [M - OCH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8223.685 Hz

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038.461 Hz

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation and Parameters:

-

Spectrometer: Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 32

-

Spectral Range: 4000-400 cm⁻¹

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound was prepared in methanol.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC system.

-

Mass Spectrometer: Agilent 5977A MSD.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the role of this compound in a biological context and a general workflow for its synthesis.

Caption: Role of this compound in Althiomycin.

Caption: General Synthesis of 4-Substituted-3-pyrrolin-2-ones.

An In-depth Technical Guide to the 4-Methoxy-3-pyrrolin-2-one Moiety: Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methoxy-3-pyrrolin-2-one ring system is a significant heterocyclic moiety found in a range of bioactive natural products. This technical guide provides a comprehensive overview of its discovery, natural sources, biosynthetic origins, and biological activities. Detailed experimental protocols for isolation and characterization, alongside quantitative data on its biological efficacy, are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Natural Occurrence

The this compound moiety was identified as a key structural component of the thiazole antibiotic althiomycin, first isolated from Streptomyces althioticus.[1] Subsequent research has revealed its presence in other natural products, primarily from bacterial sources. This core is crucial for the biological activity of these compounds.

The natural occurrence of this moiety has been identified in the following microorganisms:

-

Bacteria:

-

Saccharopolyspora sp.

-

Streptomyces species (e.g., S. althioticus)[1]

-

Myxobacterial genera such as Myxococcus and Cystobacter

-

Serratia marcescens

-

-

Cyanobacteria:

-

Lyngbya majuscula

-

The this compound core is a key pharmacophore in the antibiotic althiomycin and is also found in other bioactive natural products like chalkophomycin.[2][3]

Biosynthesis of the this compound Core

The biosynthesis of the this compound moiety is accomplished through a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) assembly line. A proposed pathway, based on the study of althiomycin and chalkophomycin biosynthesis, involves a malonyl-specific PKS module and a standalone O-methyltransferase.[2][4]

The proposed biosynthetic cascade is initiated with the loading of a starter unit onto the acyl carrier protein (ACP) of the PKS module. This is followed by a series of condensation and modification reactions, including a crucial methylation step catalyzed by an O-methyltransferase to introduce the methoxy group at the C4 position. The final cyclization and release from the enzyme complex yield the this compound ring.

Quantitative Data

Antibacterial Activity

The this compound containing antibiotic, althiomycin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for althiomycin against various bacterial strains are summarized below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 25 | [5] |

| Staphylococcus epidermidis | 25 | [5] |

| Streptococcus pyogenes | 3.1 | [5] |

| Escherichia coli | Data Not Available | [6] |

| Salmonella Typhi | Data Not Available | [6] |

Cytotoxicity

The cytotoxic effects of althiomycin have been evaluated against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below. It is important to note that these values reflect the activity of the entire althiomycin molecule, and the specific contribution of the this compound moiety has not been independently determined.

| Cell Line | Cancer Type | IC50 (µM) |

| U87MG | Human glioblastoma | 15.28 - 16.98 |

| Hep-G2 | Human hepatocellular carcinoma | 15.28 - 16.98 |

| MCF-7 | Human breast adenocarcinoma | >100 |

| HEK293 | Human embryonic kidney | >100 |

Experimental Protocols

Isolation from Natural Sources

A general workflow for the isolation and purification of natural products containing the this compound moiety from bacterial cultures is outlined below.

A representative protocol for the isolation of althiomycin from Streptomyces althioticus involves the following steps:

-

Fermentation: Cultivate S. althioticus in a suitable production medium (e.g., starch-casein broth) under optimal conditions (pH, temperature, aeration) for a specified duration to maximize antibiotic production.

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth filtrate and the mycelial cake with a suitable organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

-

Further Purification: Collect the fractions containing the desired compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Characterization: Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Note: The yield of althiomycin can vary significantly depending on the producing strain and fermentation conditions. Reports indicate that optimization of the culture medium can lead to a several-fold increase in yield.[5]

Chemical Synthesis

While a specific total synthesis of the standalone this compound is not extensively detailed in the literature, its synthesis can be envisioned based on established methods for constructing substituted 3-pyrrolin-2-ones. A potential synthetic route is outlined below:

A plausible synthetic approach could involve a multi-component reaction, a common strategy for synthesizing substituted pyrrolinones.[7] The key steps would likely involve:

-

Condensation: An acid-catalyzed condensation of an appropriate aldehyde and amine to form an imine intermediate.

-

Michael Addition: Reaction of the imine with a suitable β-dicarbonyl compound, such as a malonic acid derivative.

-

Cyclization and Tautomerization: Intramolecular cyclization to form the 3-pyrrolin-2-one ring, followed by tautomerization.

-

O-Methylation: Introduction of the methoxy group at the C4 position, potentially via methylation of a 4-hydroxy-3-pyrrolin-2-one precursor.

Spectroscopic Characterization

The structural elucidation of the this compound moiety relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7-3.9 ppm), a proton at the C3 position (a singlet or a multiplet depending on substitution, typically in the vinylic region), and protons of the CH2 group at the C5 position (multiplets).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C2, around 170-180 ppm), the enol ether carbons (C3 and C4, with the C4 carbon attached to the methoxy group resonating further downfield), the C5 methylene carbon, and the methoxy carbon (around 55-60 ppm).

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecule, confirming the molecular formula C₅H₇NO₂.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the amide C=O stretch (around 1680-1700 cm⁻¹), the C=C double bond stretch (around 1600-1650 cm⁻¹), and C-O stretching vibrations of the enol ether.

Biological Significance and Applications

The this compound moiety is a crucial pharmacophore contributing to the biological activity of the natural products in which it is found. Its presence in althiomycin is essential for the antibiotic's ability to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1]

The unique electronic and structural features of this moiety make it an attractive scaffold for the design and development of novel therapeutic agents. Its potential applications extend beyond antibacterial agents to include the development of new anticancer and other bioactive compounds. Further research into the synthesis of derivatives and a deeper understanding of the structure-activity relationships will be pivotal for exploiting the full therapeutic potential of this important natural product core.

References

- 1. Bacterial Protein Synthesis Inhibitor, Antibacterial (Gram-Positive & Negative) | Althiomycin | フナコシ [funakoshi.co.jp]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Bioactivity of 4-Methoxy-3-pyrrolin-2-one Containing Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-3-pyrrolin-2-one moiety is a privileged scaffold found in a variety of natural products, endowing them with a remarkable range of biological activities. These compounds, primarily isolated from microbial sources, have garnered significant attention in the scientific community for their potential as lead structures in drug discovery programs. This technical guide provides an in-depth overview of the biological activities of prominent natural products containing this core, with a focus on their cytotoxic and antimicrobial properties. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to facilitate further research and development in this promising area.

Prominent Natural Products and Their Biological Activities

Several classes of natural products feature the this compound core, with piericidins, glutarimide antibiotics, and streptolactams being among the most extensively studied. These compounds exhibit potent biological effects, particularly in the realms of anticancer and antimicrobial activities.

Piericidin A

Isolated from Streptomyces species, piericidin A is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts cellular energy metabolism and induces apoptosis, leading to its significant cytotoxic effects against various cancer cell lines.[1][2]

Glutarimide Antibiotics

This class of compounds, also produced by Streptomyces, includes members like S-632-B1 and B2.[4] They have demonstrated not only antifungal activity but also potent cytotoxic and anti-inflammatory properties.[4][5] Notably, the glutarimide antibiotic S632A3 has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB signaling pathway.[5]

Streptolactam

Streptolactams are a group of macrolactam antibiotics isolated from deep-sea-derived Streptomyces species.[6] These compounds have exhibited selective antifungal activity, particularly against Candida albicans.[6]

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of representative this compound containing natural products. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values provide a quantitative measure of their potency.

Table 1: Cytotoxic Activity of this compound Containing Natural Products

| Compound | Cell Line | Assay | IC50 | Reference |

| Piericidin A | Tn5B1-4 (insect) | MTT | 0.061 µM | [1][2] |

| Piericidin A | HepG2 (human liver cancer) | MTT | 233.97 µM | [1][2] |

| Piericidin A | Hek293 (human embryonic kidney) | MTT | 228.96 µM | [1][2] |

| Glucopiericidin A | ACHN (human kidney cancer) | MTT | 2.3 µM | [7] |

| Glucopiericidin A | HL-60 (human leukemia) | MTT | 1.3 µM | [7] |

| Glucopiericidin A | K562 (human leukemia) | MTT | 5.5 µM | [7] |

| Piericidin L | OS-RC-2 (human renal cancer) | MTT | Selective Activity | [7] |

| Piericidin Q | HL-60 (human leukemia) | MTT | < 0.1 µM | [7] |

Table 2: Antimicrobial Activity of this compound Containing Natural Products

| Compound | Microbial Strain | Assay | MIC | Reference |

| Streptolactam A | Candida albicans ATCC 10231 | Broth Microdilution | 10.4 µM | [6] |

| Streptolactam C | Candida albicans ATCC 10231 | Broth Microdilution | 16.1 µM | [6] |

| Glutarimide Antibiotic S-632-B1 | Saccharomyces sp. | Not Specified | Active | [4] |

| Glutarimide Antibiotic S-632-B2 | Saccharomyces sp. | Not Specified | Active | [4] |

Key Experimental Protocols

To facilitate the evaluation of the biological activities of these and related compounds, detailed protocols for commonly employed assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

General workflow for an MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

General workflow for a broth microdilution assay.

Detailed Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Create a series of two-fold dilutions of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound containing natural products are often attributed to their interference with fundamental cellular processes. The following diagrams illustrate the key signaling pathways modulated by these compounds.

Piericidin A-Induced Apoptosis via Mitochondrial Complex I Inhibition

Piericidin A's potent cytotoxic effects are primarily mediated through its inhibition of mitochondrial Complex I, leading to the activation of the intrinsic apoptotic pathway.

Piericidin A-induced intrinsic apoptosis pathway.

Inhibition of the NF-κB Signaling Pathway by Glutarimide Antibiotics

The anti-inflammatory activity of certain glutarimide antibiotics, such as S632A3, is attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Inhibition of the NF-κB pathway by glutarimide antibiotics.

Conclusion

Natural products containing the this compound scaffold represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, including the disruption of cellular energy metabolism and the modulation of key inflammatory pathways, make them attractive candidates for the development of novel anticancer and antimicrobial agents. The information provided in this technical guide is intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic promise of these fascinating natural products. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their potent in vitro activities into clinical applications.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S632A3, a new glutarimide antibiotic, suppresses lipopolysaccharide-induced pro-inflammatory responses via inhibiting the activation of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. DOT Language | Graphviz [graphviz.org]

Unlocking the Therapeutic Potential of 4-Methoxy-3-pyrrolin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the therapeutic landscape of 4-methoxy-3-pyrrolin-2-one derivatives, a promising class of heterocyclic compounds. While the core scaffold is a key component of the natural antibiotic althiomycin, the broader therapeutic applications of its synthetic derivatives are an emerging area of research. This document provides a comprehensive overview of the known and potential therapeutic targets, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The this compound Scaffold: A Privileged Structure

The this compound moiety is a key pharmacophore in the natural product althiomycin, which exhibits broad-spectrum antibacterial activity.[1] This foundational knowledge establishes the therapeutic potential of this scaffold and provides a strong rationale for the exploration of its synthetic derivatives against a range of diseases. The inherent biological activity of this core structure, combined with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutic agents.

Potential Therapeutic Targets

While research specifically on a wide range of this compound derivatives is still developing, the broader class of pyrrolin-2-one and pyrrole derivatives has been extensively studied, revealing a multitude of potential therapeutic targets. Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to be active in the following areas:

-

Antibacterial Agents: Building on the precedent of althiomycin, derivatives of this compound are prime candidates for the development of new antibiotics. The pyrrole moiety is a common feature in many antibacterial compounds.

-

Anticancer Agents: Pyrrole and pyrrolin-2-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases and the disruption of microtubule polymerization.

-

Enzyme Inhibition: The pyrrolin-2-one scaffold is present in a number of enzyme inhibitors, suggesting that derivatives could be designed to target specific enzymes involved in disease pathology.

Quantitative Data on Related Pyrrolin-2-one Derivatives

To illustrate the therapeutic potential, the following table summarizes quantitative data for representative pyrrolin-2-one derivatives from the scientific literature. It is important to note that these are not all this compound derivatives but belong to the broader pyrrolin-2-one class, indicating the potential bioactivities of the core scaffold.

| Compound Class | Derivative | Target/Activity | Measurement | Value | Reference |

| Pyrrolin-2-one | TDR32750 | Plasmodium falciparum K1 | EC50 | ~9 nM | [2] |

| Pyrrolinone | Compound 34 | P2X3 Receptor Antagonist | IC50 | Potent (specific value not stated) | |

| Pyrrole indolin-2-one | Semaxanib (SU5416) | VEGFRs and PDGFRs | IC50 | Potent (specific value not stated) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of related pyrrolin-2-one derivatives. These protocols can serve as a foundation for the biological assessment of novel this compound derivatives.

In Vitro Antimalarial Activity Assay

This protocol is based on the evaluation of pyrrolone antimalarials.[2]

-

Parasite Culture: Plasmodium falciparum (K1 strain, resistant to chloroquine and pyrimethamine) is cultured in human erythrocytes (O+ blood group) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Susceptibility Assay: The assay is performed in 96-well microtiter plates. Asynchronous parasite cultures with a parasitemia of approximately 1% and 2.5% hematocrit are incubated with serial dilutions of the test compounds for 72 hours.

-

Measurement of Parasite Growth Inhibition: Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH). The pLDH assay is performed by adding a substrate solution containing lactate, NBT, and diaphorase. The formation of formazan is measured spectrophotometrically at 650 nm.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, relevant to the anticancer potential of pyrrole indolin-2-one derivatives.[3]

-

Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR-2, PDGFRβ) are used. A synthetic peptide substrate is prepared in a suitable assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

Inhibition Assay: The assay is performed in a 96-well plate. The kinase, peptide substrate, and various concentrations of the test compound are incubated in the presence of ATP.

-

Measurement of Kinase Activity: Kinase activity is determined by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or by measuring the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the therapeutic targeting and evaluation of this compound derivatives.

Caption: General workflow for the development of this compound derivatives.

Caption: Potential inhibition of RTK signaling by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Its presence in the potent antibiotic althiomycin provides a strong foundation for its exploration as an antibacterial agent. Furthermore, the extensive research on the broader pyrrolin-2-one and pyrrole classes of compounds suggests a wide range of potential applications, particularly in oncology.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Systematic structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity for various therapeutic targets. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers and drug development professionals to unlock the full therapeutic potential of this exciting class of compounds.

References

For Researchers, Scientists, and Drug Development Professionals

The γ-lactam ring, specifically the 3-pyrrolin-2-one core, represents a privileged scaffold in medicinal chemistry and natural product synthesis. These heterocycles are integral to a variety of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties. 4-Methoxy-3-pyrrolin-2-one serves as a quintessential example of this structural motif, most notably as a key pharmacophore within the natural antibiotic, althiomycin. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound and related lactams, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical processes.

Physicochemical and Spectroscopic Properties

This compound is a stable, solid organic compound. Its core structure is amenable to various chemical modifications, making it a versatile building block in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 69778-83-2 | [1][2][3] |

| Molecular Formula | C₅H₇NO₂ | [1][2][3] |

| Molecular Weight | 113.11 g/mol | [1][2][3] |

| IUPAC Name | 4-methoxy-1,5-dihydro-2H-pyrrol-2-one | [1][2] |

| Appearance | White to cream or light yellow solid | [2] |

| Melting Point | 128.0 - 135.0 °C | [2] |

| Purity | ≥98.5% | [2] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Data of Related Pyrrolinone Derivatives

Detailed spectroscopic analyses are crucial for the structural elucidation of novel synthetic derivatives. Below is a summary of data for representative polysubstituted 3-hydroxy-3-pyrroline-2-ones, synthesized via a three-component reaction.[4][5]

Table 2: Spectroscopic Data for Representative 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones[4]

| Compound | 1H NMR (500 MHz, CDCl₃) δ (ppm) | 13C NMR (125 MHz, CDCl₃) δ (ppm) | HRMS (ESI-TOF MS/MS) m/z |

| 4b : 4-Ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 9.09 (s, 1H), 7.49 (d, 2H), 7.27 (m, 2H), 7.11 (m, 3H), 7.05 (d, 2H), 5.72 (s, 1H), 4.19 (m, 2H), 2.26 (s, 3H), 1.20 (t, 3H) | 165.21, 163.01, 156.37, 138.36, 136.45, 132.04, 129.39, 129.03, 127.48, 125.85, 122.37, 113.37, 61.45, 61.34, 21.24, 14.07 | [M+H]⁺ calcd: 338.1392; found: 338.1383 |

| 4c : 4-Ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-3-pyrroline-2-one | 9.05 (s, 1H), 8.12 (d, 2H), 7.43 (m, 4H), 7.28 (t, 2H), 7.13 (t, 1H), 5.85 (s, 1H), 4.21 (m, 2H), 1.21 (t, 3H) | 164.66, 162.65, 156.98, 148.16, 142.94, 135.84, 129.44, 128.69, 126.53, 125.07, 122.27, 112.33, 61.78, 60.79, 14.17 | [M+H]⁺ calcd: 369.1087; found: 369.1081 |

Synthesis of Pyrrolin-2-one Scaffolds

The synthesis of functionalized pyrrolin-2-ones is an active area of research, with numerous methodologies developed.[6][7] A particularly efficient approach is the multi-component reaction (MCR), which allows for the construction of complex molecular architectures in a single step from simple precursors.[4]

The following is a general, representative procedure for the synthesis of the pyrrolin-2-one core via a citric acid-catalyzed three-component reaction.[4]

Materials:

-

Aromatic aldehyde (1 equivalent)

-

Amine (1 equivalent)

-

Sodium diethyl oxalacetate (2 equivalents)

-

Citric acid (2 equivalents)

-

Absolute ethanol

-

Round bottom flask

-

Magnetic stirrer

-

Argon atmosphere

Procedure:

-

To a round bottom flask, add the aromatic aldehyde (1 equiv.), amine (1 equiv.), citric acid (2 equiv.), and 1.0 mL of absolute ethanol.

-

Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour. During this time, the acid-catalyzed condensation of the aldehyde and amine forms an iminium intermediate.

-

Add sodium diethyl oxalacetate (2 equiv.) to the reaction mixture.

-

Continue stirring at room temperature, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an appropriate workup and purification, typically involving solvent extraction and column chromatography on silica gel.

Biological Activity and Applications in Drug Development

The this compound moiety is a crucial component of several bioactive molecules. Its most prominent role is as a pharmacophore in the antibiotic althiomycin, which exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][9]

Table 3: Minimum Inhibitory Concentrations (MIC) of Althiomycin

| Bacterial Species | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 25 | [10] |

| Staphylococcus epidermidis | 25 | [10] |

| Streptococcus pyogenes | 3.1 | [10] |

Furthermore, synthetic derivatives of the broader 3-pyrrolin-2-one scaffold have been extensively investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Table 4: Selected IC₅₀ Values of Pyrrolinone Derivatives Against Cancer Cell Lines

| Cell Line | Compound Type | IC₅₀ (µM) | Reference |

| MCF-7 (Breast Cancer) | Betulinic Acid-Triazole Hybrid | 22.41 - 46.92 | [11] |

| A375 (Melanoma) | Betulinic Acid-Triazole Hybrid | < 50 | [11] |

| HCT116 (Colon Cancer) | Oleoyl-Antioxidant Hybrid | 0.34 - 22.4 | [12] |

| PC-3 (Prostate Cancer) | Trifluoromethyl-Isoxazole | ~20 - 100 | [13] |

| MDA-MB-231 (Breast Cancer) | Imidazo[1,2-a]pyrimidine-oxadiazole | 35.1 - 35.9 | [14] |

Mechanism of Action and Associated Experimental Protocols

Althiomycin functions as a potent inhibitor of bacterial protein synthesis. Its molecular target is the 50S subunit of the bacterial ribosome. By binding to the 50S subunit, althiomycin sterically hinders the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby halting protein elongation and synthesis. This targeted action leads to the cessation of bacterial growth and proliferation.[8][15][16]

To quantify the antibacterial efficacy of compounds like althiomycin, a Minimum Inhibitory Concentration (MIC) assay is performed. The broth microdilution method is a standard protocol.[8][17]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium after overnight incubation. A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

Materials:

-

Test compound (e.g., Althiomycin) stock solution (e.g., 10 mg/mL in DMSO)

-

Bacterial strain of interest (e.g., S. aureus)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or turbidity meter

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Plate Preparation (Serial Dilution): a. Dispense 50 µL of CAMHB into all wells of a 96-well plate. b. Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration. c. Add 50 µL of this working solution to the wells in the first column, resulting in a total volume of 100 µL. d. Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

Inoculation: a. Add 50 µL of the final bacterial inoculum (from step 1c) to each well, bringing the final volume to 100 µL. b. Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: a. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

References

- 1. This compound | 69778-83-2 [sigmaaldrich.com]

- 2. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jst-ud.vn [jst-ud.vn]

- 6. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Bacterial Protein Synthesis Inhibitor, Antibacterial (Gram-Positive & Negative) | Althiomycin | フナコシ [funakoshi.co.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medkoo.com [medkoo.com]

- 16. Althiomycin - Wikipedia [en.wikipedia.org]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Methoxy-3-pyrrolin-2-one Interactions: A Technical Guide

Disclaimer: Direct in silico modeling studies on 4-Methoxy-3-pyrrolin-2-one are limited in publicly available literature. This guide provides a comprehensive framework for such research, drawing upon established methodologies for structurally similar pyrrolinone and pyrrolidinone derivatives. The presented targets and pathways are hypothetical and serve as a template for investigation.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrrolinone class of molecules.[1] Derivatives of the pyrrolidinone and pyrrolinone core are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, enzyme inhibitory, and anticancer properties.[2][3][4] In silico modeling, or computer-aided drug design, offers a powerful and cost-effective approach to investigate the molecular interactions of compounds like this compound, predict their biological targets, and guide the development of new therapeutic agents.[5][6]

This technical guide outlines a comprehensive in silico workflow for characterizing the interactions of this compound. It covers virtual screening to identify potential protein targets, detailed molecular docking and dynamics simulations to elucidate binding mechanisms, and quantitative structure-activity relationship (QSAR) studies to guide lead optimization.

Potential Biological Targets and Data Presentation

Pyrrolidinone and pyrrolinone derivatives have been shown to inhibit a variety of enzymes.[3][7][8] Based on the activities of analogous compounds, potential targets for this compound could include enzymes involved in inflammation and cell signaling, such as cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases.

For the purpose of this guide, we will consider Cyclooxygenase-2 (COX-2) as a hypothetical target, given its role in inflammation and the known anti-inflammatory properties of some pyrrolidinone derivatives.

Table 1: Exemplary Inhibitory Activities of Pyrrolidinone Derivatives against Various Enzymes

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Pyrrolidine Derivatives | α-Amylase | 26.24 - 36.32 | [7] |

| 2-Pyrrolidinone Derivatives | Lipoxygenase (LOX) | 70.5 - 80.0 | [2] |

| 2-Pyrrolidinone Derivatives | Autotaxin (ATX) | 0.035 - 0.800 | [3] |

| 3-Hydroxy-3-pyrrolin-2-one Derivatives | mPGES-1 | Low micromolar range | [9] |

| Pyrrolidine-2,3-dione Derivatives | Cdk5/p25 | Not specified | [5] |

| Pyrrolidinone/Pyrrolidine Derivatives | InhA | Up to 1.4 µM (MIC) | [10] |

In Silico Modeling Workflow

A typical in silico workflow for investigating the interactions of a small molecule like this compound involves several key stages, from initial target identification to detailed analysis of binding dynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iajpr.com [iajpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methoxy-3-pyrrolin-2-one: Commercial Availability, Purity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-pyrrolin-2-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure is a key pharmacophore in the natural antibiotic althiomycin, which demonstrates broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound. It includes a summary of commercial suppliers, detailed experimental protocols for purity analysis via High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide outlines a plausible synthetic and purification workflow and delves into the biological significance of this molecule by illustrating its role in the mechanism of action of althiomycin as an inhibitor of bacterial protein synthesis.

Commercial Availability

This compound is commercially available from several chemical suppliers in varying quantities and purities. For researchers requiring this compound for their work, a selection of vendors is presented below. It is advisable to request certificates of analysis from suppliers to obtain lot-specific purity data.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D6F9A65 | 95% | 100 mg, 250 mg, 1 g, 5 g, 25 g, 100 g |

| Thermo Scientific Chemicals (Alfa Aesar) | L19344.06 | 99% | 1 g, 5 g |

| Manchester Organics | N17514 | 98% | In stock, bulk quotes available |

| ChemUniverse | P72088 | 95% | 100 mg, 250 mg, 1 g, bulk quotes available |

Synthesis and Purification Workflow

Experimental Protocols

General Synthesis Protocol

This protocol is a generalized procedure based on common synthetic routes for pyrrolinone derivatives and should be optimized for the specific synthesis of this compound.

-

Reaction Setup: To a solution of a suitable acyclic precursor in an appropriate anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., sodium hydride or potassium tert-butoxide) is added portion-wise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification Protocol

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A solvent system with an appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) is used to elute the product. Fractions are collected and analyzed by TLC.

-

Recrystallization: Fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final pure this compound.

Purity Analysis Protocols

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of 1 mg/mL in methanol is prepared and serially diluted to a working concentration of approximately 100 µg/mL with the initial mobile phase composition.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Sample Preparation: A solution of 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate is prepared.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would correspond to the methoxy group protons, the methylene protons, and the vinyl proton of the pyrrolinone ring.

-

¹³C NMR: Acquire a standard carbon spectrum. Expected signals would correspond to the carbonyl carbon, the olefinic carbons, the methylene carbon, and the methoxy carbon.

Biological Significance and Mechanism of Action

The this compound moiety is a critical component of the antibiotic althiomycin. Althiomycin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][2] Its mechanism of action involves targeting the 50S subunit of the bacterial ribosome.[2][3]

The binding of althiomycin to the 50S ribosomal subunit interferes with the peptidyl transferase center, thereby inhibiting the formation of peptide bonds between amino acids. This ultimately halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and bacterial growth. The this compound core is believed to play a crucial role in the binding of the antibiotic to the ribosomal target.

Conclusion

This compound is a readily available chemical building block with established biological relevance. This guide provides researchers with the necessary information regarding its procurement, potential synthesis, and methods for verifying its purity. The crucial role of its structural motif in the antibiotic althiomycin underscores its potential for further investigation in the development of novel antibacterial agents. The provided experimental protocols serve as a foundation for the quality control and application of this compound in a research setting.

References

In-depth Technical Guide: Stability and Storage of 4-Methoxy-3-pyrrolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxy-3-pyrrolin-2-one. The information herein is crucial for maintaining the integrity, purity, and activity of this compound in research and drug development settings.

Summary of Physicochemical and Stability Data

This compound is a heterocyclic compound that is generally stable under normal conditions[1]. However, its stability can be compromised by exposure to certain environmental factors. A summary of its key properties and stability information is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69778-83-2[1][2] |

| Molecular Formula | C₅H₇NO₂[3] |

| Molecular Weight | 113.12 g/mol [4] |

| Appearance | White to cream crystals or powder[3] |

| Melting Point | 128.0-135.0 °C[3] |

| Purity (Assay by GC) | ≥98.5%[3] |

| pKa (Predicted) | 13.13 ± 0.40[5] |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Sealed in a dry, room temperature environment is acceptable. For enhanced stability, particularly for long-term storage, -20°C is recommended.[2][5] | To minimize thermal degradation and potential hydrolytic degradation if moisture is present. |

| Atmosphere | Store in a well-ventilated place with the container tightly closed.[1] | To prevent exposure to moisture and atmospheric oxygen. |

| Light Exposure | Protect from light. | To prevent potential photodegradation. |

| Incompatible Materials | Avoid strong oxidizing agents.[1] | To prevent oxidative degradation of the molecule. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the literature, its chemical structure suggests several potential routes of degradation. Understanding these pathways is critical for the development of stability-indicating analytical methods.

Caption: Potential triggers for the degradation of this compound.

-

Hydrolysis: The lactam ring is susceptible to cleavage under acidic or basic conditions. The enol ether (methoxy group) may also be susceptible to acid-catalyzed hydrolysis.

-

Oxidation: The double bond and the overall electron-rich nature of the heterocyclic system may be prone to oxidation.

-

Thermal Degradation: Elevated temperatures can provide the energy needed to initiate decomposition reactions.

-

Photodegradation: The chromophoric system in the molecule may absorb UV or visible light, leading to photochemical degradation.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. This typically involves forced degradation studies followed by analysis using a chromatographic technique such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation (or stress testing) is performed to intentionally degrade the compound to identify likely degradation products and to demonstrate the specificity of the analytical method[6].

Table 3: General Protocol for Forced Degradation Studies

| Stress Condition | Example Protocol |

| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl at room temperature for 24 hours, and at 60°C for 8 hours.[7] |

| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH at room temperature for 24 hours.[7] |

| Oxidation | 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours, protected from light.[7] |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] |

Stability-Indicating HPLC Method Development

The following is a general workflow for developing a stability-indicating HPLC method.

Caption: A logical workflow for the development of a stability-indicating analytical method.

An example of a starting point for an HPLC method is provided in Table 4. This method would require optimization and validation.

Table 4: Example HPLC Method Parameters

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm or by Mass Spectrometry[7] |

| Injection Volume | 10 µL |

By following these guidelines for storage and employing rigorous stability testing protocols, researchers and drug developers can ensure the quality and reliability of this compound throughout their work.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 69778-83-2 [sigmaaldrich.com]

- 3. L19344.06 [thermofisher.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound CAS#: 69778-83-2 [m.chemicalbook.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. database.ich.org [database.ich.org]

Methodological & Application

Synthesis of 4-Methoxy-3-pyrrolin-2-one: A Detailed Guide for Researchers